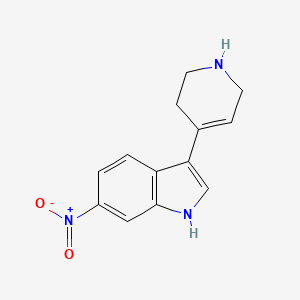

6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

Description

6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is a nitro-substituted indole derivative with a tetrahydropyridine moiety at the 3-position. Key properties include:

- Molecular Formula: C₁₃H₁₃N₃O₂ .

- CAS Number: 180160-75-2 (6-nitro isomer); the 5-nitro positional isomer is listed under CAS 109793-85-3 .

- Molecular Weight: 243.26 g/mol .

- Structural Features: The indole core is substituted with a nitro group at the 6-position and a 1,2,3,6-tetrahydro-4-pyridinyl group at the 3-position.

Propriétés

IUPAC Name |

6-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-16(18)10-1-2-11-12(8-15-13(11)7-10)9-3-5-14-6-4-9/h1-3,7-8,14-15H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPLBTARCUXNHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nitro-Group Introduction

-

Pre-indolization nitration : Nitration of the phenylhydrazine precursor prior to cyclization ensures precise positioning of the nitro group. For example, nitration of 4-bromoaniline followed by diazotization and reduction yields 4-nitro-phenylhydrazine, which undergoes Fischer indolization with 4-acetylpyridine to form 6-nitro-1H-indole.

-

Post-indolization nitration : Direct nitration of preformed indoles is less common due to the indole’s sensitivity to strong nitrating agents, which can degrade the heterocyclic ring.

Example Protocol

-

Phenylhydrazone formation : React 4-nitro-phenylhydrazine with 4-acetylpyridine in ethanol at 80°C for 12 hours.

-

Cyclization : Treat the hydrazone with concentrated HCl at reflux for 6 hours to yield 6-nitro-1H-indole-3-carbaldehyde.

-

Purification : Isolate the product via silica gel chromatography (eluent: 5% MeOH/CH₂Cl₂).

Condensation and Dehydration Strategy

The tetrahydro-pyridinyl group is introduced via base-mediated condensation of 6-nitro-1H-indole derivatives with 4-piperidone, followed by acid-catalyzed dehydration.

Base-Mediated Condensation

-

Reagents : 6-Nitro-1H-indole, 4-piperidone, sodium hydroxide (3 equiv), ethanol.

-

Mechanism : Deprotonation of the indole’s 3-position by NaOH enables nucleophilic attack on the 4-piperidone’s carbonyl carbon, forming a 3-(4-hydroxy-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole intermediate.

Table 1: Optimization of Condensation Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base (Equiv) | NaOH (3.0) | Maximizes deprotonation |

| Solvent | Ethanol | Prevents over-oxidation |

| Temperature (°C) | 70 | Balances rate and side reactions |

| Reaction Time (h) | 8 | Completes intermediate formation |

Acid-Catalyzed Dehydration

The hydroxy intermediate spontaneously dehydrates under prolonged reaction conditions or accelerates with acid treatment:

-

Spontaneous dehydration : Extending condensation time to 24 hours in ethanol achieves full conversion to 6-nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole.

-

Catalytic dehydration : Using Amberlyst 15 in toluene at 80°C for 2 hours quantitatively yields the product.

Alternative Synthetic Routes

Reductive Amination Approach

A modified pathway employs reductive amination to couple 6-nitro-1H-indole-3-carbaldehyde with 1-methyl-1,2,3,6-tetrahydropyridine-4-amine:

-

Imine formation : React aldehyde and amine in methanol at 25°C for 4 hours.

-

Reduction : Add NaBH₄ (2 equiv) to reduce the imine to the secondary amine.

-

Cyclization : Heat in HCl/ethanol to form the tetrahydro-pyridinyl ring.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Fischer Indolization | 68 | 95 | Regioselective nitro positioning |

| Base Condensation | 82 | 98 | Scalability |

| Reductive Amination | 75 | 90 | Functional group tolerance |

Analytical Characterization

Analyse Des Réactions Chimiques

Types of Reactions: 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can be employed to reduce the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: The reduction of the nitro group results in the formation of aniline derivatives.

Substitution: Substitution reactions can yield a variety of substituted indole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antitumor Activity

Research has indicated that derivatives of indole compounds, including 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole, exhibit promising antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

2. Neuropharmacological Effects

This compound has been investigated for its potential neuroprotective effects. It is believed to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research highlights its ability to improve cognitive functions in animal models .

3. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains suggests potential applications in developing new antibiotics or antimicrobial agents .

Pharmacological Insights

1. Mechanism of Action

The pharmacological activity of 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is attributed to its ability to interact with specific biological targets within the body. This includes binding to receptors involved in neurotransmission and influencing cellular signaling pathways that regulate cell survival and proliferation .

2. Safety and Toxicity

While the compound shows potential therapeutic benefits, studies on its toxicity profile are crucial. Preliminary assessments indicate that it possesses a moderate toxicity level; thus, further research is necessary to establish safe dosage ranges for clinical applications .

Materials Science Applications

1. Organic Electronics

Recent advancements have explored the use of this compound in organic electronic devices due to its semiconducting properties. Its structural characteristics allow for efficient charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

2. Polymer Composites

In materials science, 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has indicated improvements in the performance characteristics of polymer composites when this compound is included as an additive .

Case Studies

Mécanisme D'action

The mechanism by which 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole exerts its effects involves its interaction with molecular targets and pathways. The nitro group and the indole moiety play crucial roles in its biological activity, influencing enzyme inhibition and receptor binding.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

Table 1: Key Differences in Nitro-Substituted Indole Derivatives

Key Observations :

- Positional Isomerism : The 5-nitro and 6-nitro isomers differ in electronic and steric properties, which may influence receptor binding or metabolic stability .

- Substituent Effects : Replacement of nitro with chloro (EMD386088) or methoxy (RU 24969) alters pharmacological profiles. EMD386088’s 5-chloro group enhances 5-HT₆ affinity, while the 2-methyl group may improve metabolic stability .

Bioisosteric Replacements and Heterocyclic Analogs

Table 2: Bioisosteric Modifications of the Indole Core

Key Observations :

- Azaindole Bioisosteres: Replacement of indole with pyrrolo[2,3-b]pyridine retains SNDRI (serotonin-norepinephrine-dopamine reuptake inhibitor) activity, suggesting the tetrahydropyridine moiety is critical for target engagement .

- Fused Ring Systems : Compounds like 6a–d exhibit high melting points (>300°C) and poor solubility, limiting their utility in drug development despite synthetic feasibility .

Key Observations :

- Synthetic Challenges : Complex fused-ring systems (e.g., 6a–d) require multi-step synthesis with moderate yields (33–65%) . Simpler indole derivatives like EMD386088 may have more straightforward synthetic routes.

- Solubility Issues : The nitro group and aromatic systems contribute to poor solubility in polar solvents, necessitating salt forms (e.g., hydrochloride, hemisuccinate) for improved bioavailability .

Activité Biologique

6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (CAS Number: 180160-75-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₃H₁₃N₃O₂

- Molecular Weight : 243.26 g/mol

- Structure : The compound features a nitro group and a tetrahydropyridine moiety attached to an indole backbone, which is significant for its biological interactions.

The biological activity of 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit certain kinases and enzymes involved in critical cellular pathways. For example, studies have indicated that it may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .

- Anticancer Activity : The compound has demonstrated potential anticancer properties by inducing apoptosis in cancer cell lines. Its ability to modulate signaling pathways related to cell proliferation and survival has been highlighted in various studies .

- Neuroprotective Effects : Preliminary research suggests that it may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key biological activities and findings related to 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole:

Case Studies

Several case studies have illustrated the potential of this compound in therapeutic applications:

- Cancer Treatment : A study involving human colorectal carcinoma xenografts demonstrated that treatment with 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole resulted in significant tumor reduction compared to control groups. The mechanism was linked to the inhibition of CDK activity and subsequent induction of apoptosis .

- Neurodegenerative Diseases : In vitro studies have shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role in treating conditions like Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for preparing 6-nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole?

The synthesis typically involves coupling a nitro-substituted indole precursor with a tetrahydro-pyridinyl moiety. For example:

- Step 1 : Prepare 6-nitro-1H-indole-3-carbaldehyde via nitration of indole derivatives (e.g., using nitric acid/sulfuric acid) .

- Step 2 : Functionalize the aldehyde group with a tetrahydro-pyridinyl group via nucleophilic substitution or reductive amination. Coupling agents like EDCI/DMAP (used in similar indole-pyrido[2,3-d]pyrimidine syntheses) may enhance reaction efficiency .

- Step 3 : Purify intermediates via flash chromatography (e.g., CHCl/MeOH gradients) .

Q. How can the structural identity of this compound be confirmed?

Use a combination of spectroscopic and analytical methods:

- 1H NMR : Look for characteristic indole proton signals (e.g., aromatic protons at δ 7.0–8.5 ppm) and the tetrahydro-pyridinyl group’s aliphatic protons (δ 1.5–3.5 ppm) .

- Mass spectrometry : Confirm molecular weight (theoretical ~271.28 g/mol for CHNO) and fragmentation patterns .

- Elemental analysis : Validate purity (>95%) by matching experimental and calculated C/H/N/O percentages .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Kinase inhibition assays : Test against protein kinases (e.g., Flt3 or CDK families) due to structural similarity to bisindolylmaleimide inhibitors .

- Cellular toxicity : Use MTT assays in cancer cell lines (e.g., HeLa or HepG2) at concentrations ranging from 1–100 μM .

- Receptor binding studies : Screen for interactions with serotonin or dopamine receptors, leveraging indole’s role in neurotransmitter analogs .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Catalyst optimization : Replace EDCI with cost-effective alternatives like HATU for amide bond formation .

- Solvent effects : Test polar aprotic solvents (e.g., DMF or THF) to improve solubility of intermediates .

- Temperature control : Conduct reactions under reflux (e.g., 80°C in THF) to accelerate kinetics while minimizing decomposition .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent variation : Synthesize analogs with modified nitro groups (e.g., 6-cyano or 6-aminoindole derivatives) to assess electronic effects on bioactivity .

- Stereochemical probes : Introduce chiral centers in the tetrahydro-pyridinyl ring (e.g., 4-methyl or 4-phenyl derivatives) to study enantioselective interactions .

- Bioisosteric replacement : Replace the nitro group with a sulfonamide or boronic acid moiety to enhance solubility or target selectivity .

Q. How can discrepancies in NMR data between batches be resolved?

- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted aldehyde intermediates or oxidation products) .

- Dynamic NMR : Analyze temperature-dependent spectra to identify rotamers or conformational isomers in the tetrahydro-pyridinyl group .

- Crystallography : Resolve crystal structures to confirm stereochemistry and rule out polymorphism .

Q. What methods address contradictions in biological activity across studies?

- Purity validation : Re-test compounds after rigorous purification (e.g., preparative HPLC) to exclude contaminants affecting results .

- Assay standardization : Use positive controls (e.g., staurosporine for kinase assays) and normalize data to cell viability .

- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out rapid degradation masking true activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.